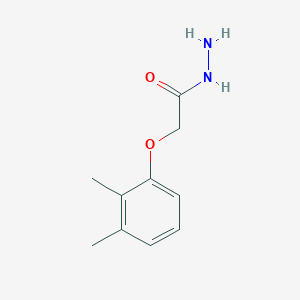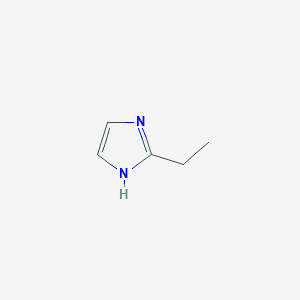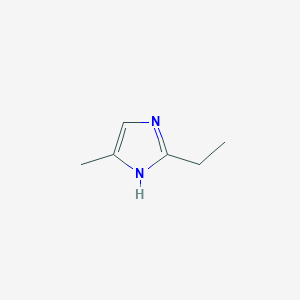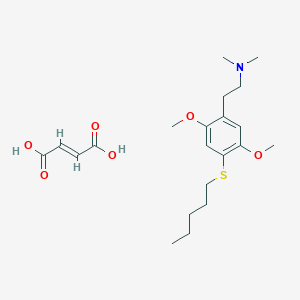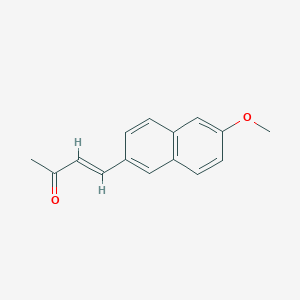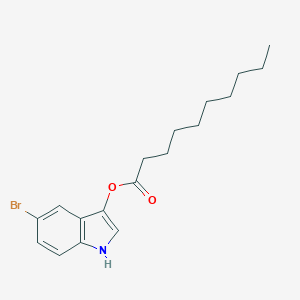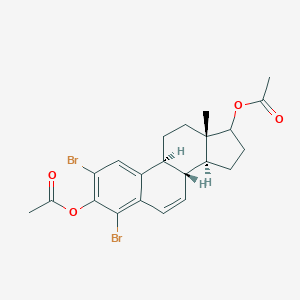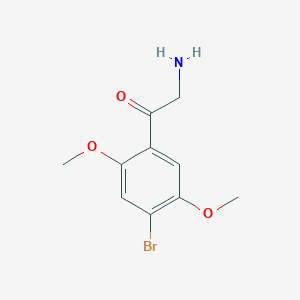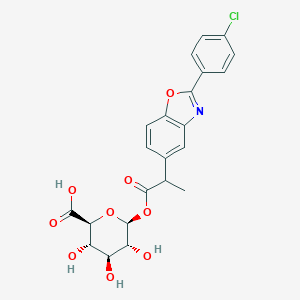![molecular formula C22H32N2O2 B144596 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol CAS No. 775542-05-7](/img/structure/B144596.png)
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research for studying the mechanism of action and physiological effects of the original molecule.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol are not well studied. However, it is believed that this compound may have effects on the cardiovascular system, nervous system, and immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol in lab experiments is that it is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research. However, one of the main limitations of using this compound is that it is a synthetic compound, which may not accurately reflect the physiological effects of the original molecule.
Direcciones Futuras
There are several future directions for research involving 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol. One direction is to study the mechanism of action of this compound in more detail, in order to gain insights into its physiological effects. Another direction is to study the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and nervous system disorders. Additionally, researchers could study the potential interactions between this compound and other drugs and therapies, in order to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol involves several steps. The first step is the synthesis of a deuterated benzene ring, which is achieved by using deuterated reagents. The second step involves the addition of an amino group to the benzene ring, followed by the addition of a hexylamine group to the amino group. The final step is the addition of a phenylethylamine group to the hexylamine group, which results in the formation of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol.
Aplicaciones Científicas De Investigación
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol has several potential applications in scientific research. One of the main applications of this compound is in the study of the mechanism of action of the original molecule. By using a deuterated analogue, researchers can gain insights into the mechanism of action of the original molecule, which can lead to the development of new drugs and therapies.
Propiedades
Número CAS |
775542-05-7 |
|---|---|
Nombre del producto |
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
Fórmula molecular |
C22H32N2O2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |
Clave InChI |
RYBJORHCUPVNMB-CHYKZQLPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Sinónimos |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
